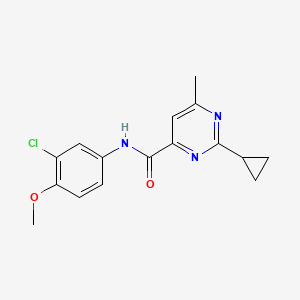
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methoxyphenyl group, a cyclopropyl group, and a pyrimidine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a chloro-methoxyphenyl halide reacts with the pyrimidine intermediate.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropyl halides.
Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-thioamide: The presence of a thioamide group instead of a carboxamide group can lead to different chemical and biological properties.
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-amine: This compound lacks the carboxamide group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-7-13(20-15(18-9)10-3-4-10)16(21)19-11-5-6-14(22-2)12(17)8-11/h5-8,10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMJZGPESKNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

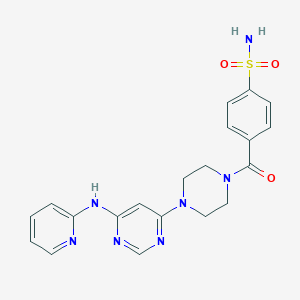
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
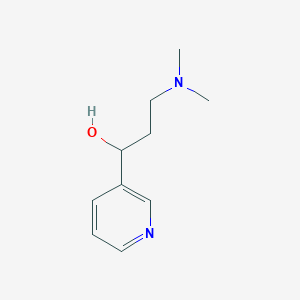
![1-(3,4-dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
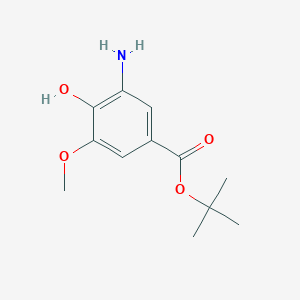
![N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)
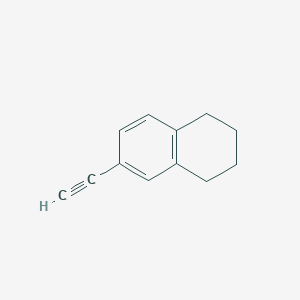
![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)
